

In-Depth Technical Guide to the Commercial Availability and Suppliers of Cymoxanil-d3

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Compound of Interest

Compound Name: Cymoxanil-d3

Cat. No.: B15556301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for **Cymoxanil-d3**. Intended for professionals in research, analytical science, and drug development, this document consolidates essential information for the procurement and application of this isotopically labeled analytical standard.

Introduction to Cymoxanil-d3

Cymoxanil-d3 is the deuterated form of Cymoxanil, a fungicide used to control various plant diseases. In the laboratory setting, **Cymoxanil-d3** serves as a crucial internal standard for the accurate quantification of Cymoxanil in diverse matrices using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).^{[1][2]} The use of a stable isotope-labeled internal standard like **Cymoxanil-d3** is the preferred method for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical data.

Commercial Availability and Suppliers

Cymoxanil-d3 is commercially available from a number of specialized chemical suppliers that provide analytical reference standards. The compound is typically sold in small quantities, suitable for research and analytical purposes. The following table summarizes the key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Pack Sizes |
|-----------------|---------------------------|--------------|--------------------------------------|----------------------|
| LGC Standards | Cymoxanil-d3 (methoxy-d3) | 2140803-92-3 | 99 atom % D, min 98% Chemical Purity | 5 mg, 10 mg |
| Cayman Chemical | Cymoxanil-d3 | 2140803-92-3 | ≥99% deuterated forms (d1-d3) | 1 mg |
| Biomol | Cymoxanil-d3 | 2140803-92-3 | >99% deuterated forms (d1-d3) | 1 mg |
| MedChemExpress | Cymoxanil-d3 | 2140803-92-3 | Not specified | Inquire for quote |
| Alfa Chemistry | Cymoxanil-(methoxy-d3) | 2140803-92-3 | Not specified | Inquire for quote |

Note: Pricing information is subject to change and is often available upon logging into the supplier's website or by requesting a direct quote.

Physicochemical Properties

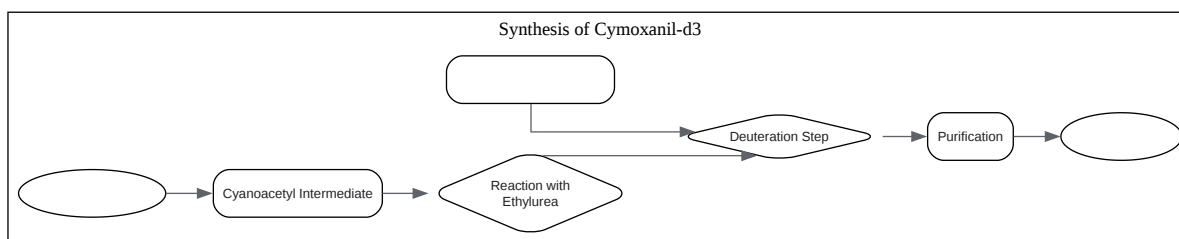
A summary of the key physicochemical properties of **Cymoxanil-d3** is provided in the table below.

| Property | Value |
|------------------|--|
| Chemical Formula | C ₇ H ₇ D ₃ N ₄ O ₃ |
| Molecular Weight | 201.20 g/mol |
| Formal Name | 1-(2-Cyano-2-(methoxy-d3)-iminoacetyl)-3-ethylurea |
| Synonyms | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide |
| Appearance | Solid |
| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis of Cymoxanil-d3

While detailed proprietary synthesis methods are not publicly disclosed by manufacturers, the scientific literature suggests that the deuteration of Cymoxanil is achieved by incorporating a deuterated reagent during the synthesis process. One reported method involves the use of d6-dimethyl sulfate to introduce the trideuterated methoxy group onto the oxime functional group of a precursor molecule.[3] The general synthetic scheme for non-labeled Cymoxanil involves the reaction of a cyanoacetyl intermediate with ethylurea.[4]

The logical workflow for the synthesis of **Cymoxanil-d3** can be visualized as follows:



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Caption: A logical workflow for the synthesis of **Cymoxanil-d3**.

Experimental Protocol: Quantification of Cymoxanil using **Cymoxanil-d3** by LC-MS/MS

The following is a representative, detailed protocol for the analysis of Cymoxanil in a given matrix, employing **Cymoxanil-d3** as an internal standard. This protocol is a composite based on established methods for pesticide residue analysis and should be adapted and validated for specific matrices and instrumentation.^{[5][6][7]}

1. Standard and Sample Preparation

- **Stock Solutions:** Prepare individual stock solutions of Cymoxanil and **Cymoxanil-d3** in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Store at -20°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions of Cymoxanil by serial dilution of the stock solution.
- **Internal Standard Spiking Solution:** Prepare a working solution of **Cymoxanil-d3** at a fixed concentration (e.g., 1 µg/mL) for spiking into all samples, calibration standards, and quality controls.
- **Sample Extraction:**
 - Homogenize the sample matrix (e.g., soil, plant tissue, water).
 - Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.
 - Add a known volume of the **Cymoxanil-d3** internal standard spiking solution.
 - Add an appropriate extraction solvent (e.g., acetonitrile or an acetone/water mixture).
 - Vortex or homogenize thoroughly to ensure efficient extraction.

- Centrifuge to separate the solid and liquid phases.
- Sample Cleanup (if necessary): The supernatant may require further cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components. The choice of SPE sorbent will depend on the matrix.

2. LC-MS/MS Analysis

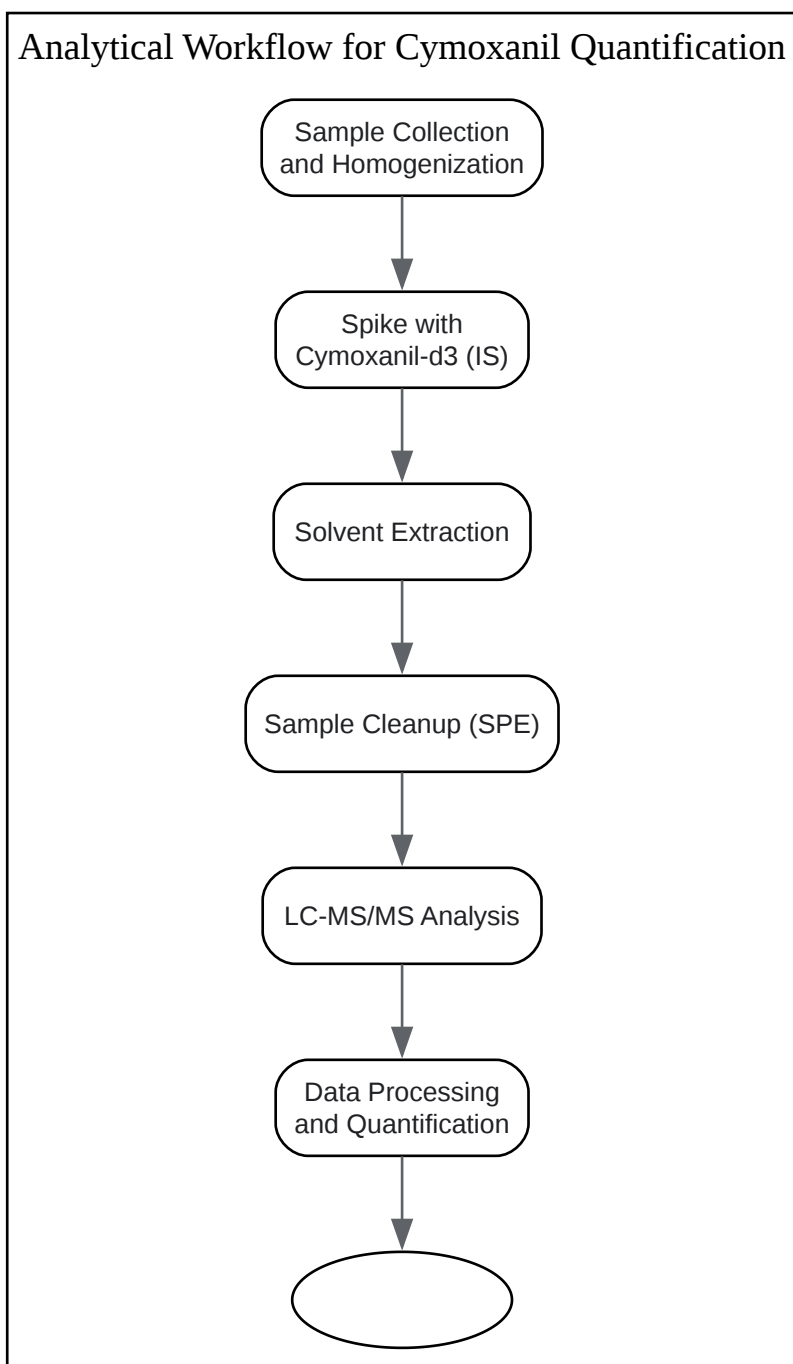
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both Cymoxanil and **Cymoxanil-d3** need to be determined and optimized on the specific mass spectrometer being used. Example transitions could be:
 - Cymoxanil: m/z 199 -> [product ion 1], m/z 199 -> [product ion 2]
 - **Cymoxanil-d3**: m/z 202 -> [product ion 1], m/z 202 -> [product ion 2]

- Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

3. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Cymoxanil to **Cymoxanil-d3** against the concentration of the Cymoxanil calibration standards.
- Quantify the amount of Cymoxanil in the unknown samples by using the peak area ratio obtained from the sample analysis and interpolating the concentration from the calibration curve.

The following diagram illustrates a typical experimental workflow for the quantification of Cymoxanil using **Cymoxanil-d3** as an internal standard.



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Caption: Experimental workflow for Cymoxanil analysis.

Conclusion

Cymoxanil-d3 is a readily available and essential tool for researchers and analytical scientists requiring accurate and precise quantification of the fungicide Cymoxanil. By utilizing the information on suppliers and the detailed experimental guidance provided in this document, professionals can confidently source and implement this internal standard in their analytical workflows, leading to high-quality, reliable data in their research and development endeavors.

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